Trifludimoxazin

Übersicht

Beschreibung

Trifludimoxazin ist ein schnell wirkendes Herbizid zur Bekämpfung von breitblättrigen und grasartigen Unkräutern. Es ist eine synthetische Verbindung, die zur Gruppe der Triazinon-Herbizide gehört. This compound hat eine geringe Wasserlöslichkeit und Volatilität und wird voraussichtlich nicht persistent in Böden sein. Es weist eine geringe Toxizität für die meisten Tier- und Pflanzenarten auf und hat eine geringe Säugetiertoxizität bei Einnahme .

Wissenschaftliche Forschungsanwendungen

Trifludimoxazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Triazinon-Herbiziden zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und Biochemie zu untersuchen.

Medizin: Es werden Forschungen durchgeführt, um seine potenzielle Verwendung bei der Entwicklung neuer Medikamente zu untersuchen.

Industrie: Es wird in der Landwirtschaft eingesetzt, um Unkraut in verschiedenen Kulturen wie Mais, Sojabohnen, Getreide, Erdnüssen und Zitrusfrüchten zu bekämpfen .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Protoporphyrinogen-Oxidase (PPO) hemmt. Diese Hemmung führt zur Anhäufung von Protoporphyrinogen IX, das eine Zellmembranstörung verursacht und letztendlich zum Absterben der Zielunkräuter führt. Die molekularen Zielstrukturen umfassen das PPO-Enzym, und die beteiligten Pfade hängen mit der Biosynthese von Chlorophyll und Häm zusammen .

Ähnliche Verbindungen:

Flumioxazin: Ein weiteres PPO-hemmendes Herbizid, das für ähnliche Anwendungen eingesetzt wird.

Saflufenacil: Ein PPO-hemmendes Herbizid mit ähnlicher Wirkungsweise.

Vergleich: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die im Vergleich zu anderen PPO-Hemmern eine verbesserte Wirksamkeit und Selektivität bietet. Es hat ein breiteres Wirkungsspektrum und kann ein breiteres Spektrum an Unkrautarten bekämpfen. Darüber hinaus hat es eine geringere Umweltpersistenz und Toxizität, was es zu einer umweltfreundlicheren Option macht .

Wirkmechanismus

Target of Action

Trifludimoxazin is a potent herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . PPO is a crucial enzyme involved in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis . By inhibiting PPO, this compound disrupts the normal functioning of the plant, leading to its death .

Mode of Action

This compound acts by binding to the PPO enzyme and inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll . As a result, the plant cannot produce chlorophyll, which is essential for photosynthesis. This disruption in photosynthesis leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of chlorophyll . By inhibiting the PPO enzyme, this compound disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a decrease in chlorophyll production, which in turn affects the plant’s ability to perform photosynthesis . The downstream effect of this disruption is the death of the plant .

Pharmacokinetics

It is noted that this compound has a low aqueous solubility and a low volatility . These properties may influence its bioavailability and its behavior in the environment .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PPO enzyme, leading to a disruption in chlorophyll biosynthesis . On a cellular level, this results in a decrease in chlorophyll production, affecting the plant’s ability to perform photosynthesis . The ultimate result of this compound’s action is the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has a low aqueous solubility and a low volatility . These properties suggest that it may be less likely to be washed away by rain or evaporate, thereby remaining in the soil to exert its herbicidal effect . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trifludimoxazin umfasst mehrere Schritte, beginnend mit der Herstellung des Triazinon-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Triazinonrings: Dies beinhaltet die Reaktion geeigneter Amine mit Cyanurchlorid unter kontrollierten Bedingungen.

Einführung der Benzoxazinon-Einheit: Dieser Schritt beinhaltet die Reaktion des Triazinon-Zwischenprodukts mit einem Benzoxazinon-Derivat.

Abschließende Modifikationen: Das Endprodukt wird durch Einführung der Trifluormethylgruppe und anderer notwendiger funktioneller Gruppen durch verschiedene chemische Reaktionen erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese von Zwischenprodukten: Große Mengen an Zwischenprodukten werden in Reaktoren synthetisiert.

Reinigung: Die Zwischenprodukte werden unter Verwendung von Techniken wie Kristallisation und Destillation gereinigt.

Endmontage: Das Endprodukt wird durch eine Reihe von chemischen Reaktionen zusammengebaut, gefolgt von Reinigung und Qualitätskontrolle

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trifludimoxazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Flumioxazin: Another PPO-inhibiting herbicide used for similar applications.

Saflufenacil: A PPO-inhibiting herbicide with a similar mode of action.

Comparison: Trifludimoxazin is unique due to its specific chemical structure, which provides enhanced efficacy and selectivity compared to other PPO inhibitors. It has a broader spectrum of activity and can control a wider range of weed species. Additionally, it has lower environmental persistence and toxicity, making it a more environmentally friendly option .

Eigenschaften

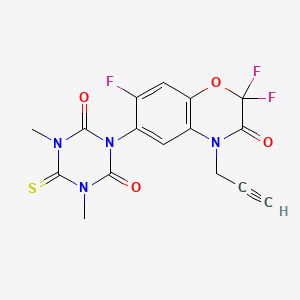

IUPAC Name |

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHZOGYUMMIAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020461 | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258836-72-4 | |

| Record name | Trifludimoxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifludimoxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUDIMOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

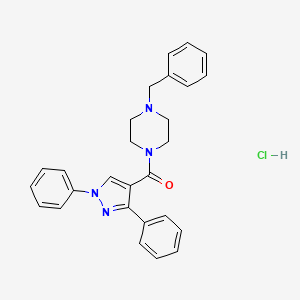

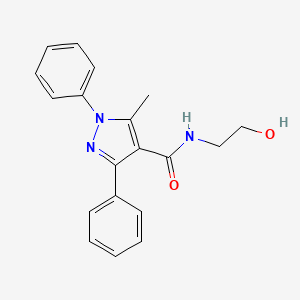

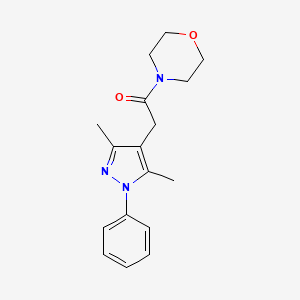

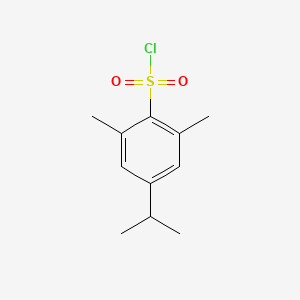

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)

![3-amino-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpropanamide](/img/structure/B1651260.png)

![1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B1651264.png)

![(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1651266.png)

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1651269.png)